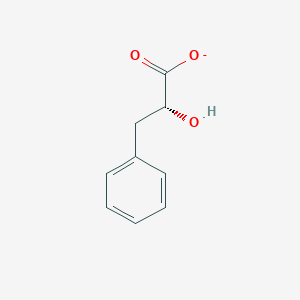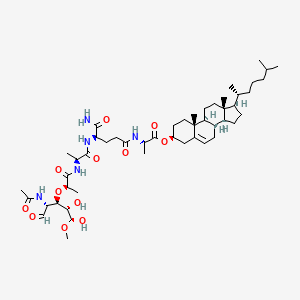
GBR-12783
Vue d'ensemble
Description
GBR-12783 est un psychostimulant qui agit comme un inhibiteur sélectif de la recapture de la dopamine . Sa structure chimique consiste en un cycle pipérazine avec deux substituants aromatiques : un groupe diphénylméthoxyéthyle et un groupe phénylpropényle. Voici le nom IUPAC de this compound : 1-[2-(diphénylméthoxy)éthyl]-4-[(2E)-3-phénylprop-2-én-1-yl]pipérazine.
Applications De Recherche Scientifique
GBR-12783 has been studied extensively for its effects on dopamine reuptake. Its applications include:
Neuroscience Research: Investigating dopamine transporters and their role in neurotransmission.
Behavioral Studies: Assessing its impact on locomotor activity, memory, and cognition.
Drug Development: Potential therapeutic applications for conditions related to dopamine dysregulation.
Mécanisme D'action
GBR-12783 inhibe sélectivement la recapture de la dopamine en se liant aux transporteurs de dopamine. Cela conduit à une augmentation des niveaux de dopamine extracellulaire, affectant l’humeur, la motivation et les voies de la récompense. Le mécanisme du composé implique des interactions avec la protéine de transporteur de dopamine et les voies de signalisation en aval.
Analyse Biochimique
Biochemical Properties
1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the binding of lectins to HIV-1 glycoproteins . This interaction is crucial as it potentially inhibits HIV-1-induced syncytium formation and viral infectivity without cytotoxicity . The compound’s ability to reduce Con A binding to gp120 of HIV-1 highlights its potential in antiviral research .
Cellular Effects
1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with HIV-1 glycoproteins can lead to reduced viral infectivity, thereby impacting the overall cellular response to viral infections . Additionally, the compound’s effects on lectin binding suggest its potential role in altering cell surface interactions and signaling pathways .
Molecular Mechanism
The molecular mechanism of 1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine involves several binding interactions with biomolecules. It inhibits enzyme activity by binding to specific sites on the enzymes, thereby preventing their normal function. This inhibition can lead to changes in gene expression and cellular metabolism. For instance, its ability to reduce Con A binding to gp120 of HIV-1 suggests that it interferes with the normal binding interactions required for viral infectivity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged observation of its effects on cells and tissues . Its degradation over time can lead to a reduction in its efficacy, necessitating careful consideration of experimental conditions .
Dosage Effects in Animal Models
The effects of 1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting viral infectivity without causing cytotoxicity . At higher doses, it may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects observed in these studies provide valuable insights into the compound’s safety and efficacy profiles .
Metabolic Pathways
1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical environment within cells . Understanding these pathways is crucial for determining the compound’s potential therapeutic applications and predicting its behavior in biological systems .
Transport and Distribution
The transport and distribution of 1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific tissues, influencing its overall efficacy and potential side effects .
Subcellular Localization
1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it determines the sites of its interactions with biomolecules and its overall impact on cellular processes .
Méthodes De Préparation
Voies de synthèse : GBR-12783 peut être synthétisé par diverses voies. Une méthode courante implique la condensation de la 1-(2-hydroxyéthyl)pipérazine avec le 2-(diphénylméthoxy)acétaldéhyde, suivie de la réduction de l’imine résultante. Les conditions réactionnelles impliquent généralement le reflux des réactifs dans un solvant approprié (par exemple, l’éthanol ou le méthanol) avec un agent réducteur (par exemple, le borohydrure de sodium).
Production industrielle : Les méthodes de production à l’échelle industrielle de this compound ne sont pas largement documentées. La voie de synthèse mentionnée ci-dessus peut être adaptée à la production à grande échelle avec des modifications appropriées.
Analyse Des Réactions Chimiques
GBR-12783 subit plusieurs types de réactions :
Oxydation : Il peut être oxydé pour former sa cétone correspondante ou d’autres produits d’oxydation.
Réduction : La réduction du groupe cétone peut donner des amines secondaires ou tertiaires.
Substitution : this compound peut subir des réactions de substitution nucléophile au niveau de l’azote de la pipérazine ou d’autres groupes fonctionnels.
Les réactifs et les conditions courants varient en fonction de la réaction spécifique. Par exemple, l’oxydation peut impliquer des oxydants doux comme le peroxyde d’hydrogène, tandis que la réduction pourrait utiliser des hydrures métalliques (par exemple, l’hydrure de lithium et d’aluminium). Les principaux produits comprennent des dérivés avec des substituants modifiés.
4. Applications de la recherche scientifique
This compound a été étudié de manière approfondie pour ses effets sur la recapture de la dopamine. Ses applications comprennent :
Recherche en neurosciences : Enquête sur les transporteurs de dopamine et leur rôle dans la neurotransmission.
Études comportementales : Évaluation de son impact sur l’activité locomotrice, la mémoire et la cognition.
Développement de médicaments : Applications thérapeutiques potentielles pour les affections liées à la dysrégulation de la dopamine.
Comparaison Avec Des Composés Similaires
GBR-12783 présente des similitudes avec d’autres inhibiteurs de la recapture de la dopamine, tels que la Vanoxérine, le GBR-12935, le GBR-13069 et le GBR-13098. Ses caractéristiques structurales uniques le distinguent de ces composés.
Propriétés
IUPAC Name |
1-(2-benzhydryloxyethyl)-4-(3-phenylprop-2-enyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h1-17,28H,18-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBDGHFDKJITGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CC=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2043741 | |
| Record name | GBR 12783 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67469-57-2 | |
| Record name | 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenyl-2-propen-1-yl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67469-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GBR 12783 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Z)-furan-2-ylmethylideneamino]-N-methylmethanamine](/img/structure/B1232587.png)

![ethyl 2-[[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]sulfanyl]acetate](/img/structure/B1232592.png)
![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[(E)-2-[5-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-2-yl]ethenyl]-1H-indol-3-amine;chloride](/img/structure/B1232594.png)









![3-ethyl-2-[7-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]-1,3-benzoxazol-3-ium](/img/structure/B1232611.png)
